Calcifediol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Treatment of Vitamin D Deficiency

Vitamin D deficiency is a global health problem associated with various health issues, including bone diseases and muscle weakness. Studies suggest that calcifediol might be more effective than vitamin D (cholecalciferol) in raising blood levels of 25-hydroxyvitamin D, the storage form of the vitamin PubMed Central: . This is because calcifediol bypasses the initial hydroxylation step in the liver, leading to faster and more efficient conversion into the active form PubMed Central: .

Research also suggests calcifediol may be particularly beneficial for individuals with conditions that hinder vitamin D absorption, such as obesity or certain medications PubMed Central: .

Bone Health

Since vitamin D plays a crucial role in calcium absorption and bone health, researchers are investigating the potential of calcifediol in preventing and treating bone diseases like osteoporosis. While some studies show promise PubMed Central: , more clinical evidence is needed to determine its definitive role in osteoporosis management.

Other Potential Applications

Scientific research is exploring the potential benefits of calcifediol in various other areas, including:

- Neurological diseases: Studies are investigating whether calcifediol deficiency is linked to neurological conditions like multiple sclerosis .

- Autoimmune diseases: Research is exploring the potential immunomodulatory effects of calcifediol and its possible role in autoimmune diseases like rheumatoid arthritis .

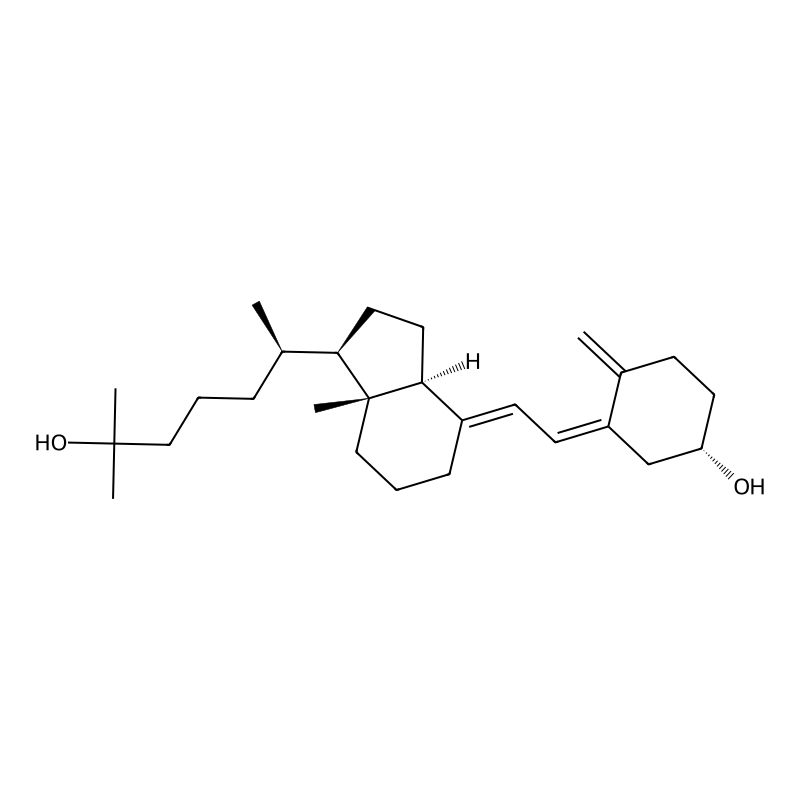

Calcifediol, also known as 25-hydroxycholecalciferol or 25-hydroxyvitamin D3, is a metabolite of vitamin D3 (cholecalciferol) produced primarily in the liver through hydroxylation. This compound serves as a precursor to calcitriol, the active form of vitamin D, which plays a crucial role in calcium and phosphorus metabolism in the body. Calcifediol is the main circulating form of vitamin D and is commonly measured in blood tests to assess vitamin D status. Its chemical formula is , with a molecular weight of approximately 400.6 g/mol .

- Biological Role: While not directly involved in regulating calcium levels, calcifediol serves as a precursor to calcitriol, the active form. Calcitriol interacts with receptors in the intestines, promoting calcium absorption and maintaining bone health []. Additionally, calcifediol might have independent functions related to cell growth and immune modulation, although research is ongoing in this area [].

- Toxicity: High doses of calcifediol can lead to hypercalcemia (elevated blood calcium), causing nausea, vomiting, and kidney problems []. Careful monitoring is crucial during supplementation.

- Flammability: Not flammable [].

Please Note:

- Information on specific case studies related to calcifediol research is vast and depends on the area of investigation (e.g., vitamin D deficiency treatment, bone health studies). Further exploration of specific research areas can be done through scholarly databases.

Calcifediol has several clinical applications:

- Vitamin D Supplementation: It is used to treat or prevent vitamin D deficiency, particularly in individuals with chronic kidney disease who may have impaired conversion of vitamin D to its active forms .

- Bone Health: Calcifediol supplementation supports bone health by promoting calcium absorption and preventing conditions like osteomalacia and osteoporosis .

- Diagnostic Tool: It serves as a biomarker for assessing vitamin D status in patients through serum measurements of 25-hydroxyvitamin D levels .

Research indicates that calcifediol interacts with various medications and physiological conditions:

- Fat Malabsorption: Unlike vitamin D3, calcifediol's absorption remains effective even in patients with fat malabsorption syndromes due to its more hydrophilic nature .

- Drug Interactions: Certain medications may affect the metabolism of calcifediol or its efficacy; for example, glucocorticoids can inhibit its action by affecting calcium metabolism .

- Hormonal Interactions: Calcifediol's activity is modulated by hormones like parathyroid hormone and fibroblast growth factor 23, which regulate its synthesis and action in response to serum calcium levels .

Similar Compounds

Several compounds share structural similarities or functional roles with calcifediol. Here are some notable examples:

| Compound Name | Description |

|---|---|

| Cholecalciferol | Vitamin D3; precursor to calcifediol |

| Ergocalciferol | Vitamin D2; another form of vitamin D |

| Calcitriol | Active form of vitamin D; derived from calcifediol |

| 24,25-Dihydroxycholecalciferol | Metabolite of calcifediol; involved in regulatory functions |

| 25-Hydroxyergocalciferol | Metabolite of ergocalciferol; similar function as calcifediol |

Calcifediol is unique among these compounds due to its rapid conversion to the active form (calcitriol) without requiring an additional hydroxylation step in the liver, making it particularly effective for restoring vitamin D levels quickly . Additionally, its better absorption profile enhances its utility in clinical settings compared to other forms of vitamin D.

Endogenous Biosynthesis: Hepatic Hydroxylation Mechanisms

Calcifediol represents the major circulating metabolite of vitamin D and serves as the primary biomarker for vitamin D status assessment [1]. The endogenous biosynthesis of calcifediol occurs predominantly in hepatic tissue through a highly regulated enzymatic process involving cytochrome P450 hydroxylases that catalyze the precise hydroxylation of cholecalciferol at the carbon-25 position [2]. This critical transformation represents the initial activation step in the vitamin D endocrine system, converting the relatively inactive vitamin D3 into its first hydroxylated metabolite with enhanced binding affinity to vitamin D-binding protein [3].

The hepatic synthesis pathway begins when cholecalciferol enters the liver bound to vitamin D-binding protein following either cutaneous photosynthesis from 7-dehydrocholesterol or dietary absorption [2]. Within hepatocytes, cholecalciferol undergoes rapid 25-hydroxylation through the action of specific cytochrome P450 enzymes, resulting in the formation of calcifediol with a typical conversion time of approximately 7 days for large doses to reach peak concentrations [1]. The synthesized calcifediol is subsequently released into circulation bound to vitamin D-binding protein, maintaining an elimination half-life of 15 to 30 days that reflects its role as a storage form of vitamin D [1].

Cytochrome P450 Enzyme Systems (CYP2R1/CYP27A1)

The enzymatic machinery responsible for calcifediol biosynthesis comprises a specialized group of cytochrome P450 enzymes, with CYP2R1 and CYP27A1 serving as the primary 25-hydroxylases [4] [5]. CYP2R1, located in the endoplasmic reticulum of hepatocytes, functions as the principal vitamin D 25-hydroxylase and represents the most physiologically relevant enzyme for calcifediol synthesis [4] [6]. This microsomal enzyme demonstrates specific 25-hydroxylase activity toward both cholecalciferol and ergocalciferol, converting these substrates to their respective 25-hydroxylated forms with high efficiency [6].

| Enzyme | Subcellular Location | Primary Substrate | Physiological Role | Clinical Significance |

|---|---|---|---|---|

| CYP2R1 | Microsomes | Vitamin D3 | Principal 25-hydroxylase | VDDR1B when mutated |

| CYP27A1 | Mitochondria | Cholesterol/Vitamin D3 | Bile acid synthesis/25-hydroxylase | CTX when mutated |

| CYP2C11 | Microsomes | Vitamin D3 | Minor 25-hydroxylase | None identified |

| CYP2J3 | Microsomes | Vitamin D3 | Minor 25-hydroxylase | None identified |

| CYP3A4 | Microsomes | Vitamin D2/D3 | Drug metabolism/minor hydroxylase | Drug interactions |

The functional characterization of CYP2R1 reveals its dependence on NADPH-cytochrome P450 reductase for electron transport, consistent with its microsomal localization [5]. The enzyme demonstrates a molecular weight of approximately 50-55 kilodaltons and contains conserved structural elements characteristic of cytochrome P450 proteins, including the essential cysteine residue for heme coordination and substrate-binding domains that facilitate precise regioselective hydroxylation [5]. Kinetic studies have established that CYP2R1 exhibits superior catalytic efficiency compared to other 25-hydroxylases, with 25-hydroxylation activity being 3.6-fold higher and substrate affinity 7-fold greater than CYP27A1 [7].

CYP27A1 represents the secondary 25-hydroxylase enzyme system, localized within mitochondria and primarily involved in bile acid biosynthesis through cholesterol 27-hydroxylation [7] [8]. This mitochondrial enzyme requires a complex electron transport system comprising ferredoxin reductase and ferredoxin proteins for catalytic activity [5]. While CYP27A1 possesses 25-hydroxylase activity toward vitamin D3, it does not hydroxylate vitamin D2, distinguishing its substrate specificity from CYP2R1 [7]. The enzyme plays a dual role in both cholesterol metabolism and vitamin D activation, with its vitamin D hydroxylating function becoming more apparent under conditions of CYP2R1 deficiency [7].

Genetic and Physiological Modulators of 25-Hydroxylase Activity

The regulation of 25-hydroxylase activity involves complex genetic and physiological mechanisms that modulate both enzyme expression and catalytic efficiency [9] [10]. Genetic variations in CYP2R1 have been identified as critical determinants of calcifediol biosynthetic capacity, with specific mutations resulting in severe vitamin D deficiency syndromes [4] [11]. The most well-characterized genetic alteration involves a leucine-to-proline substitution at amino acid position 99 (L99P), which completely eliminates 25-hydroxylase activity and causes vitamin D-dependent rickets type 1B [4] [12].

| Gene | Mutation | Type | Effect on Activity | Clinical Phenotype |

|---|---|---|---|---|

| CYP2R1 | L99P | Missense | Complete loss | Severe vitamin D deficiency |

| CYP2R1 | K242N | Missense | 50% reduction | Mild deficiency |

| CYP27A1 | 1263+1G>A | Splice site | Complete loss | CTX with low 25(OH)D |

| CYP27A1 | R513C | Missense | Severe reduction | CTX with low 25(OH)D |

Additional CYP2R1 mutations, including the K242N substitution, demonstrate the dosage-dependent effects of genetic variations on vitamin D homeostasis [11]. Heterozygous carriers of these mutations exhibit intermediate phenotypes with reduced calcifediol synthesis capacity, while homozygous individuals develop severe deficiency states characterized by hypocalcemia and bone mineralization defects [11]. These genetic studies have definitively established CYP2R1 as the principal 25-hydroxylase in humans and revealed the semidominant inheritance pattern of CYP2R1-related vitamin D deficiency [11].

Physiological modulators of CYP2R1 expression include nutritional status, metabolic conditions, and inflammatory states [10] [13] [14]. Obesity significantly suppresses CYP2R1 expression in both hepatic and extrahepatic tissues, contributing to the vitamin D deficiency commonly observed in obese individuals [10]. Fasting conditions induce rapid and dramatic downregulation of CYP2R1 expression, with mRNA levels decreasing by 50% after 12 hours and 80% after 24 hours of fasting [14]. This regulation occurs through the PGC-1α-ERRα transcriptional pathway, which mediates the metabolic reprogramming response to nutrient deprivation [13] [14].

| Modulator | Effect on CYP2R1 | Mechanism | Clinical Relevance |

|---|---|---|---|

| Obesity | Decreased | Unknown | Vitamin D deficiency in obesity |

| Fasting | Decreased (80% at 24h) | Transcriptional repression | Metabolic dysfunction |

| Hypoxia/oxidative stress | Decreased | Oxidative stress response | Preeclampsia |

| PGC-1α-ERRα pathway | Decreased | Nuclear receptor interaction | Diabetes/metabolic disease |

| Inflammatory cytokines | Decreased | Inflammatory signaling | Chronic inflammation |

Oxidative stress conditions, such as those occurring in preeclampsia, also negatively regulate CYP2R1 expression through mechanisms involving hypoxia-induced transcriptional changes [15]. The coordinated regulation of CYP2R1 with other vitamin D metabolic enzymes suggests the existence of integrated control mechanisms that respond to cellular energy status and stress conditions [15] [16]. Epigenetic modifications, including DNA methylation and histone modifications, contribute to the regulation of CYP2R1 gene expression, with CpG island methylation in the promoter region influencing transcriptional activity [16].

Laboratory Synthesis Methodologies

The laboratory synthesis of calcifediol has evolved through multiple approaches, ranging from traditional chemical methods to innovative biotechnological processes [17] [18]. Chemical synthesis approaches typically involve multi-step organic transformations starting from cholesterol derivatives or related steroid precursors, requiring complex protection and deprotection strategies to achieve regioselective hydroxylation [17]. These methods, while historically important for establishing synthetic pathways, suffer from low overall yields and extensive purification requirements that limit their practical application for large-scale production [17] [18].

Modern synthetic approaches have increasingly focused on biotechnological methods that exploit the natural enzymatic machinery for vitamin D hydroxylation [17] [18]. These biocatalytic processes offer significant advantages in terms of regioselectivity and stereoselectivity compared to chemical methods, achieving hydroxylation specifically at the C-25 position without formation of undesired regioisomers [19]. The development of whole-cell biocatalytic systems has enabled the practical implementation of these enzymatic approaches for calcifediol synthesis on industrially relevant scales [20] [18].

Photochemical Conversion Techniques

Photochemical conversion represents one of the foundational approaches to vitamin D synthesis, involving the ultraviolet irradiation of appropriate precursor molecules to induce ring-opening reactions characteristic of vitamin D formation [21] [22]. The classical photochemical approach utilizes 7-dehydrocholesterol as the starting material, subjecting it to controlled ultraviolet irradiation to generate previtamin D3, which subsequently undergoes thermal isomerization to form vitamin D3 [22]. This photochemically generated vitamin D3 can then serve as a substrate for further hydroxylation to produce calcifediol [21].

| Method | Substrate | Yield (%) | Key Advantages | Key Limitations |

|---|---|---|---|---|

| Chemical synthesis | Cholesterol derivatives | 20 | Established method | Low yield, multiple steps |

| Biotechnological synthesis | Vitamin D3 | 99 | High selectivity | Requires biocatalyst |

| Photochemical conversion | 7-dehydrocholesterol | 1 | Direct conversion | Very low yield |

| Steroid C25 dehydrogenase | Vitamin D3 | 99 | Water-dependent reaction | Complex bacterial cultivation |

| Photoenzymatic approach | 7-dehydrocholesterol | 85 | Gram-scale synthesis | Two-step process |

The implementation of photochemical methods in microflow reactor systems has significantly enhanced the efficiency and control of these transformations [22]. High-pressure, high-temperature microflow photochemistry enables the combination of ultraviolet irradiation with thermal treatment in a single continuous process, achieving vitamin D3 yields of 17% with 40% selectivity in residence times as short as 43 seconds [22]. This represents a dramatic improvement over conventional batch photochemical processes that require residence times of approximately 15 minutes to achieve comparable conversions [22].

Recent developments in photoenzymatic approaches combine the advantages of photochemical ring-opening with enzymatic hydroxylation to create hybrid synthetic pathways [23]. In these methods, 7-dehydrocholesterol undergoes initial enzymatic hydroxylation at the C-25 position using steroid hydroxylases, followed by photochemical conversion and thermal isomerization to yield calcifediol directly [23]. This sequential process has achieved 85% conversion efficiency and enables gram-scale synthesis of calcifediol with significantly reduced purification requirements compared to traditional approaches [23].

The optimization of photochemical conditions involves careful control of irradiation wavelength, intensity, and duration to maximize desired product formation while minimizing the generation of photodegradation products such as tachysterol and lumisterol [22]. Wavelength selection in the range of 275-300 nanometers provides optimal efficiency for the electrocyclic ring-opening reaction, while temperature control during irradiation influences the equilibrium between previtamin D3 and vitamin D3 [22]. The use of specialized solvents, such as tert-butyl methyl ether, helps minimize photodegradation and radical formation during the irradiation process [22].

Stereoselective Synthesis Challenges and Solutions

The stereoselective synthesis of calcifediol presents significant challenges due to the multiple chiral centers present in the vitamin D skeleton and the requirement for precise control of stereochemistry at the C-25 hydroxylation site [24] [25]. The vitamin D molecule contains several asymmetric carbon centers, including the critical C-1, C-3, and C-25 positions that must be appropriately configured for biological activity [25] [26]. Traditional chemical synthesis approaches often struggle with achieving the required stereoselectivity, particularly for the introduction of the tertiary alcohol at the C-25 position [24].

Enzymatic approaches have emerged as the most effective solution to stereoselectivity challenges in calcifediol synthesis [19] [18]. The steroid C25 dehydrogenase enzyme from Sterolibacterium denitrificans demonstrates exquisite regioselectivity and stereoselectivity, introducing the hydroxyl group exclusively at the C-25 position with the correct stereochemical configuration [18] [19]. This enzyme utilizes water as the hydroxylating agent and does not require complex electron donor systems, making it particularly attractive for synthetic applications [19].

The development of asymmetric organocatalytic approaches has provided alternative solutions to stereoselectivity challenges in vitamin D synthesis [27]. Organocatalytic desymmetrization reactions can be employed to establish the correct stereochemistry in key synthetic intermediates, particularly for the A-ring precursors of calcifediol [27]. These methods utilize bifunctional urea catalysts to achieve enantioselective transformations that set the stereochemical foundation for subsequent synthetic steps [27].

Advanced synthetic strategies employ convergent approaches that assemble pre-formed A-ring and CD-ring fragments with established stereochemistry [25]. This modular approach allows for independent optimization of stereochemical control in each fragment before their combination through carefully designed coupling reactions [25]. The semipinacol rearrangement has been particularly valuable for achieving the thermodynamically unfavored trans-ring fusion required in vitamin D analogs while maintaining precise stereochemical control [25].

The application of modern catalyst systems, including transition metal complexes and organocatalysts, has enabled the development of stereoselective methods for direct hydroxylation of vitamin D substrates [26] [28]. These approaches often involve the strategic use of protecting groups to direct the selectivity of hydroxylation reactions and prevent unwanted side reactions at alternative sites [28]. The selenium dioxide-mediated allylic oxidation represents one such method that has been successfully applied to achieve direct C-1 hydroxylation of vitamin D compounds with acceptable stereoselectivity [28].

Crystal Structure Determination and Unit Cell Parameters

Calcifediol, with the molecular formula C₂₇H₄₄O₂ and molecular weight of 400.65 Da, crystallizes in a monoclinic crystal system [1] [2]. The comprehensive X-ray diffraction analysis conducted by Trinh-Toan and colleagues provided the first high-precision molecular parameters for this vitamin D metabolite class [1] [2]. The crystal structure reveals a space group of P2₁ with specific unit cell dimensions: a = 10.600(1) Å, b = 6.798(1) Å, c = 18.142(2) Å, and β = 103.75(2)° [1] [2]. The asymmetric unit contains two molecules (Z = 2), and the structure was refined to an impressive R factor of 3.4% based on 2,012 independent intensity measurements [1] [2].

The monohydrate form of calcifediol exhibits a molecular formula of C₂₇H₄₄O₂·H₂O with a corresponding molecular weight of 418.7 g/mol [3]. This hydrated form maintains the same fundamental crystal architecture while incorporating water molecules into the crystal lattice through hydrogen bonding interactions [3]. The crystalline material appears as white to off-white crystalline solids with a melting point range of 74-76°C and a predicted density of 1.01±0.1 g/cm³ [4] [5].

Molecular Geometry and Backbone Conformation

The three-dimensional structure of calcifediol reveals an extended steroid-like configuration characterized by an open secosteroid framework [1] [2]. The molecule adopts a conformation where the traditional steroid B-ring has been cleaved between C9 and C10, creating the characteristic secosteroid structure of vitamin D compounds [1] [2]. This structural modification results in a conjugated triene system that maintains a cis-2-trans arrangement, providing both structural rigidity and biological activity [1] [2].

The C-ring and D-ring systems maintain a trans-fusion configuration, consistent with other vitamin D metabolites [1] [2]. This geometric arrangement constrains the overall molecular flexibility while preserving the essential three-dimensional orientation required for biological recognition and receptor binding [1] [2]. The steroid backbone maintains characteristic bond angles that minimize deviation from ideal geometrical parameters [1] [2].

A-Ring Conformational Analysis

The A-ring of calcifediol demonstrates significant conformational flexibility, existing in dynamic equilibrium between two chair conformations designated as α and β forms [6]. Nuclear magnetic resonance coupling constant analysis using the Karplus relation has revealed that the α-form positions the C19 methyl substituent below the ring plane, while the β-form places this substituent above the ring plane [6]. This conformational preference is highly solvent-dependent, with polar solvents such as methanol and dimethyl sulfoxide favoring the equatorial orientation of the C3-hydroxyl group [6].

The conformational analysis indicates that calcifediol, like other vitamin D compounds, exhibits a clear preference for the equatorial hydroxyl configuration in polar solvents [6]. This preference results from enhanced hydrogen bonding interactions between the hydroxyl group and polar solvent molecules, providing thermodynamic stabilization [6]. The energy differences between major conformers typically remain below 1 kcal/mol, allowing for rapid conformational interconversion under physiological conditions [6].

Side Chain Conformation and Flexibility

The side chain of calcifediol features an extended configuration terminating in a tertiary alcohol group at C25 [1] [2]. This structural element provides both conformational stability through the tertiary alcohol center and sufficient flexibility to accommodate various binding orientations [1] [2]. The side chain maintains an extended conformation that positions the C25-hydroxyl group in an optimal orientation for hydrogen bonding interactions with biological targets [1] [2].

Conformational analysis studies have demonstrated that the side chain flexibility allows adaptation to different binding sites while maintaining the essential pharmacophoric elements [1] [2]. The barriers to rotation around single bonds in the side chain are relatively low, permitting conformational adjustments necessary for optimal receptor binding [1] [2].

Spectroscopic Identification Methods

Nuclear Magnetic Resonance Spectral Signatures

Proton Nuclear Magnetic Resonance Characteristics

Proton nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of calcifediol through identification of characteristic vinyl proton signals and hydroxyl proton resonances [6]. The ¹H nuclear magnetic resonance spectrum reveals distinctive patterns associated with the conjugated triene system, particularly the vinyl protons at C6 and C7 positions [6]. These signals appear in the typical olefinic region and provide definitive evidence for the secosteroid structure [6].

The application of coupling constant analysis through the Karplus relationship enables determination of A-ring conformation in solution [6]. Vicinal coupling constants between protons on the cyclohexane-like A-ring provide quantitative information about the preferred chair conformations [6]. The spectral analysis reveals solvent-dependent chemical shift variations that reflect the conformational preferences of the hydroxyl groups [6].

Advanced nuclear magnetic resonance techniques, including pure shift nuclear magnetic resonance sequences, have been employed to reduce peak overlapping in complex mixture analysis [7]. These optimized sequences achieve improved resolution of overlapping signals, enabling more accurate structural characterization [7]. Quantitative nuclear magnetic resonance analysis has established limits of quantitation for vitamin D compounds at 100 nmol/L with reproducibility values below 1% and trueness levels below 10% [7].

Carbon-13 Nuclear Magnetic Resonance Analysis

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of calcifediol, particularly enabling identification of characteristic C3 and C25 hydroxyl-bearing carbons [8] [9]. The ¹³C nuclear magnetic resonance spectrum reveals the complete steroid backbone with clearly resolved signals for each carbon environment [8] [9]. The chemical shifts provide information about the electronic environment of individual carbon atoms, confirming the secosteroid structure and hydroxylation pattern [8] [9].

The analysis of carbon chemical shifts enables differentiation between various vitamin D metabolites and provides structural validation for synthetic preparations [8] [9]. Two-dimensional nuclear magnetic resonance techniques, particularly heteronuclear correlation experiments, confirm structural connectivity through cross-peaks between directly bonded carbon and hydrogen atoms [7].

Conformational Analysis Through Nuclear Magnetic Resonance

Nuclear magnetic resonance spectroscopy has proven invaluable for conformational analysis of calcifediol in solution [6]. The Karplus relation application to observed coupling constants enables quantitative determination of A-ring conformations [6]. Studies have demonstrated that A-ring conformations of vitamin D compounds are solvent-dependent, with clear preferences for equatorial hydroxyl group orientations in polar solvents [6].

Variable temperature nuclear magnetic resonance experiments and solvent-dependent studies reveal the dynamic nature of conformational equilibria [6]. The spectroscopic evidence indicates that conversion of the hydroxyl group to acetate derivatives does not significantly affect solution conformation, while tert-butyldimethylsilyl ether derivatives show strong preferences for the 3β-equatorial conformer [6].

Mass Spectrometric Fragmentation Patterns

Molecular Ion Formation and Ionization Methods

Mass spectrometric analysis of calcifediol typically employs electrospray ionization or atmospheric pressure chemical ionization techniques to generate protonated molecular ions [M+H]⁺ at m/z 401.3414 [10] [11]. The exact mass determination provides high confidence in molecular formula assignment and enables differentiation from closely related metabolites [11]. High-resolution mass spectrometry with mass resolution exceeding 35,000 allows separation of isobaric interferences and provides enhanced specificity for analytical applications [11].

Alternative ionization approaches include the formation of metal cation adducts, particularly sodium adducts [M+Na]⁺ at m/z 423.324 [12]. These cation adducts provide additional structural information and can influence gas-phase conformational preferences [12]. The choice of ionization method affects both sensitivity and fragmentation patterns, with atmospheric pressure chemical ionization often providing enhanced molecular ion stability [11].

Characteristic Fragmentation Pathways

The most prominent fragmentation pathway for calcifediol involves the loss of water molecules from the protonated molecular ion [10] [11]. The base peak in most mass spectra corresponds to [M+H-H₂O]⁺ at m/z 383.3308, representing loss of water from either the C3 or C25 hydroxyl group [10] [11]. Sequential water loss produces the [M+H-2H₂O]⁺ fragment at m/z 365.3203, though this process occurs with lower efficiency [10] [11].

High-resolution mass spectrometry enables distinction between water loss from different hydroxyl groups through precise mass measurement [11]. The [M+H-H₂O]⁺ fragment at m/z 383.3314 can be measured with sufficient precision to differentiate from isobaric interferences that might arise from internal standards or related compounds [11].

Tandem Mass Spectrometry and Structural Elucidation

Tandem mass spectrometry experiments provide detailed structural information through collision-induced dissociation of precursor ions [10]. Multiple reaction monitoring transitions are commonly employed for quantitative analysis, utilizing the [M+H]⁺ → [M+H-H₂O]⁺ transition as the primary quantitative channel [10]. Selected reaction monitoring achieves sub-nanomolar sensitivity levels, making this approach suitable for trace analysis in biological samples [10].

Advanced mass spectrometric techniques include MS³ experiments, where the [M+H-H₂O]⁺ precursor undergoes further fragmentation [10]. These experiments reveal characteristic fragment ions at m/z 189, which provide structural information specific to the 25-hydroxyvitamin D₃ framework [10]. The fragmentation patterns are sufficiently characteristic to enable structural confirmation and differentiation from closely related metabolites [10].

Gas chromatography-mass spectrometry analysis of derivatized calcifediol provides alternative fragmentation patterns [13]. Trimethylsilyl derivatives show characteristic fragment ions at m/z 413.3, 439.6, and 454.4, with enhanced sensitivity achieved through the derivatization process [13]. This approach proves particularly valuable for applications requiring enhanced volatility and thermal stability [13].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

UNII

GHS Hazard Statements

H301+H311 (90.48%): Toxic if swallowed or in contact with skin [Danger Acute toxicity, oral;

acute toxicity, dermal];

H301 (92.86%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (90.48%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H330 (90.48%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of secondary hyperparathyroidism (SHPT)

Pharmacology

Calcifediol Anhydrous is the anhydrous form of calcifediol, an orally available synthetic form of the calcitriol prohormone calcifediol (25-hydroxyvitamin D), which can be used for vitamin D supplementation, and with potential immunomodulating activity. Upon oral administration, calcifediol is taken up by the body and converted, in the kidneys, to the active form calcitriol (1,25-dihydroxyvitamin D or 1,25(OH)2D). This form increases and normalizes vitamin D plasma levels, which, in turn, regulates calcium plasma levels, and normalizes elevated parathyroid hormone (PTH) levels by suppressing both PTH synthesis, and secretion. Vitamin D modulates and enhances the innate and adaptive immune responses. This may improve unregulated inflammation and prevents the production of pro-inflammatory cytokines. Specifically, vitamin D binds to its receptor vitamin D receptor (VDR) which is widely expressed on immune cells and epithelial cells. This stimulates neutrophils, macrophages, and natural killer (NK) cells, and activates epithelial cells to produce antimicrobial peptides (AMPs). In addition, upon infection, vitamin D promotes the migration of myeloid dendritic cells (mDCs) to lymphoid organs where they activate B- and T-lymphocytes.

MeSH Pharmacological Classification

ATC Code

A11 - Vitamins

A11C - Vitamin a and d, incl. combinations of the two

A11CC - Vitamin d and analogues

A11CC06 - Calcifediol

Mechanism of Action

Pictograms

Acute Toxic;Health Hazard

Other CAS

19356-17-3

36149-00-5

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: Coussens AK, Wilkinson RJ, Martineau AR. Phenylbutyrate Is Bacteriostatic against Mycobacterium tuberculosis and Regulates the Macrophage Response to Infection, Synergistically with 25-Hydroxy-Vitamin D3. PLoS Pathog. 2015 Jul 2;11(7):e1005007. doi: 10.1371/journal.ppat.1005007. eCollection 2015 Jul. PubMed PMID: 26133770; PubMed Central PMCID: PMC4489717.

3: Narayanaswamy R, Iyer V, Khare P, Bodziak ML, Badgett D, Zivadinov R, Weinstock-Guttman B, Rideout TC, Ramanathan M, Browne RW. Simultaneous determination of oxysterols, cholesterol and 25-hydroxy-vitamin D3 in human plasma by LC-UV-MS. PLoS One. 2015 Apr 13;10(4):e0123771. doi: 10.1371/journal.pone.0123771. eCollection 2015. PubMed PMID: 25875771; PubMed Central PMCID: PMC4395275.

4: Burild A, Frandsen HL, Poulsen M, Jakobsen J. Tissue content of vitamin D3 and 25-hydroxy vitamin D3 in minipigs after cutaneous synthesis, supplementation and deprivation of vitamin D3. Steroids. 2015 Jun;98:72-9. doi: 10.1016/j.steroids.2015.02.017. Epub 2015 Feb 26. PubMed PMID: 25725256.

5: Ralph R, Peter JV, Chrispal A, Zachariah A, Dian J, Sebastian T, Venkatesh B, Thomas K. Supraphysiological 25-hydroxy vitamin D3 level at admission is associated with illness severity and mortality in critically ill patients. J Bone Miner Metab. 2015 Mar;33(2):239-43. doi: 10.1007/s00774-014-0585-7. Epub 2014 Apr 22. PubMed PMID: 24752822.

6: Cimbek A, Gürsoy G, Kirnap NG, Acar Y, Kiliç Z, Güngör F, Ozaşik I. Relation of obesity with serum 25 hydroxy vitamin D3 levels in type 2 diabetic patients. J Res Med Sci. 2012 Dec;17(12):1119-23. PubMed PMID: 23853628; PubMed Central PMCID: PMC3703162.

7: Franke AA, Morrison CM, Custer LJ, Li X, Lai JF. Simultaneous analysis of circulating 25-hydroxy-vitamin D3, 25-hydroxy-vitamin D2, retinol, tocopherols, carotenoids, and oxidized and reduced coenzyme Q10 by high performance liquid chromatography with photo diode-array detection using C18 and C30 columns alone or in combination. J Chromatogr A. 2013 Aug 2;1301:1-9. doi: 10.1016/j.chroma.2013.05.027. Epub 2013 Jun 12. PubMed PMID: 23827466; PubMed Central PMCID: PMC4128684.

8: Liu J, Greenfield H, Strobel N, Fraser DR. The influence of latitude on the concentration of vitamin D3 and 25-hydroxy-vitamin D3 in Australian red meat. Food Chem. 2013 Oct 1;140(3):432-5. doi: 10.1016/j.foodchem.2012.10.032. Epub 2012 Nov 7. PubMed PMID: 23601387.

9: Bartels LE, Jørgensen SP, Bendix M, Hvas CL, Agnholt J, Agger R, Dahlerup JF. 25-Hydroxy vitamin D3 modulates dendritic cell phenotype and function in Crohn's disease. Inflammopharmacology. 2013 Apr;21(2):177-86. doi: 10.1007/s10787-012-0168-y. Epub 2013 Jan 23. PubMed PMID: 23341164.

10: Azizi E, Pavlotsky F, Kudish A, Flint P, Solomon A, Lerman Y, Oberman B, Sadetzki S. Serum levels of 25-hydroxy-vitamin D3 among sun-protected outdoor workers in Israel. Photochem Photobiol. 2012 Nov-Dec;88(6):1507-12. doi: 10.1111/j.1751-1097.2012.01196.x. Epub 2012 Aug 30. PubMed PMID: 22762563.

11: Tostmann A, Wielders JP, Kibiki GS, Verhoef H, Boeree MJ, van der Ven AJ. Serum 25-hydroxy-vitamin D3 concentrations increase during tuberculosis treatment in Tanzania. Int J Tuberc Lung Dis. 2010 Sep;14(9):1147-52. PubMed PMID: 20819260.

12: Hutchinson PE, Osborne JE, Pringle JH. Higher serum 25-hydroxy vitamin D3 levels at presentation are associated with improved survival from melanoma, but there is no evidence that later prevailing levels are protective. J Clin Oncol. 2010 Sep 20;28(27):e492-3; author reply 494-5. doi: 10.1200/JCO.2010.29.6095. Epub 2010 Jul 12. PubMed PMID: 20625133.

13: Höller U, Quintana AP, Gössl R, Olszewski K, Riss G, Schattner A, Nunes CS. Rapid determination of 25-hydroxy vitamin D3 in swine tissue using an isotope dilution HPLC-MS assay. J Chromatogr B Analyt Technol Biomed Life Sci. 2010 Apr 15;878(13-14):963-8. doi: 10.1016/j.jchromb.2010.02.026. Epub 2010 Feb 26. PubMed PMID: 20299291.

14: Newman MS, Brandon TR, Groves MN, Gregory WL, Kapur S, Zava DT. A liquid chromatography/tandem mass spectrometry method for determination of 25-hydroxy vitamin D2 and 25-hydroxy vitamin D3 in dried blood spots: a potential adjunct to diabetes and cardiometabolic risk screening. J Diabetes Sci Technol. 2009 Jan;3(1):156-62. PubMed PMID: 20046660; PubMed Central PMCID: PMC2769851.

15: Azizi E, Pavlotsky F, Vered I, Kudish AI. Occupational exposure to solar UVB and seasonal monitoring of serum levels of 25-hydroxy vitamin D3: a case-control study. Photochem Photobiol. 2009 Sep-Oct;85(5):1240-4. doi: 10.1111/j.1751-1097.2009.00569.x. Epub 2009 May 20. PubMed PMID: 19500291.

16: Bonakdaran S, Varasteh AR. Correlation between serum 25 hydroxy vitamin D3 and laboratory risk markers of cardiovascular diseases in type 2 diabetic patients. Saudi Med J. 2009 Apr;30(4):509-14. PubMed PMID: 19370277.

17: Soldin OP, Sharma H, Husted L, Soldin SJ. Pediatric reference intervals for aldosterone, 17alpha-hydroxyprogesterone, dehydroepiandrosterone, testosterone and 25-hydroxy vitamin D3 using tandem mass spectrometry. Clin Biochem. 2009 Jun;42(9):823-7. doi: 10.1016/j.clinbiochem.2009.01.015. Epub 2009 Feb 6. PubMed PMID: 19318024; PubMed Central PMCID: PMC3637995.

18: Liu KN, Meng HX, Tang XL, Xu L, Zhang L, Chen ZB, Shi D, Feng XH, Lu RF. [Correlation analysis between plasma levels of 25-hydroxy vitamin D3 and osteocalcin in patients with aggressive periodontitis]. Beijing Da Xue Xue Bao. 2009 Feb 18;41(1):49-51. Chinese. PubMed PMID: 19221564.

19: Shuai B, Shen L, Yang YP, Xie J, Zhou PQ, Li H, Guo XF, Zhao J, Wu JL. [Effects of Chinese kidney-tonifying drugs on bone mineral density (BMD), biomechanics, 25-hydroxy vitamin D3 and 1,25-dihydroxy vitamin D3 of ovariectomized osteoporosis rats]. Zhongguo Gu Shang. 2008 Nov;21(11):850-3. Chinese. PubMed PMID: 19143251.

20: Peleg S, Khan F, Navone NM, Cody DD, Johnson EM, Van Pelt CS, Posner GH. Inhibition of prostate cancer-meditated osteoblastic bone lesions by the low-calcemic analog 1alpha-hydroxymethyl-16-ene-26,27-bishomo-25-hydroxy vitamin D3. J Steroid Biochem Mol Biol. 2005 Oct;97(1-2):203-11. Epub 2005 Aug 2. PubMed PMID: 16081281.